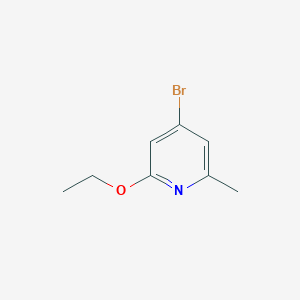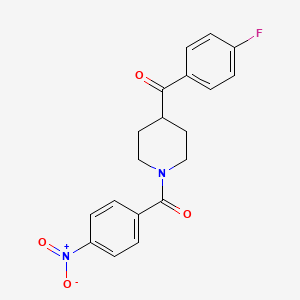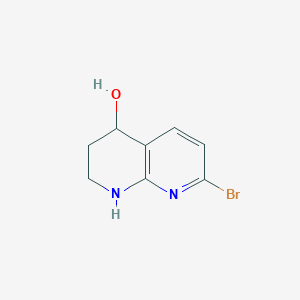
5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethynylbenzohydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices
作用機序
The mechanism of action of 5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The ethynyl group and oxadiazole ring may interact with enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-(4-Ethynyl-phenyl)-1,2,4-triazole
- 5-(4-Ethynyl-phenyl)-1,3,4-oxadiazole
- 5-(4-Ethynyl-phenyl)-1,2,3-thiadiazole
Comparison
5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the positioning of the nitrogen and oxygen atoms in the ring .
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
5-(4-ethynylphenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H8N2O/c1-3-9-4-6-10(7-5-9)11-12-8(2)13-14-11/h1,4-7H,2H3 |
InChIキー |
PUMSYTOKMZZTJM-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


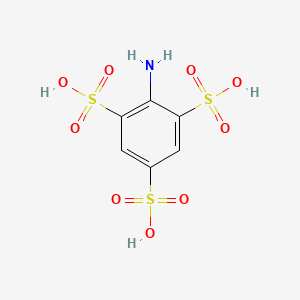
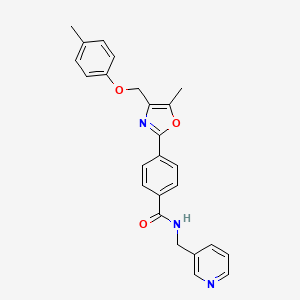
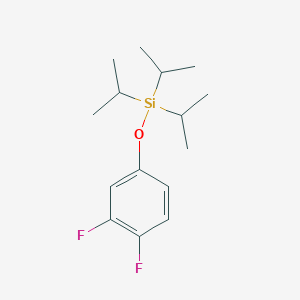
![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)
![2-Phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8686555.png)
![5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8686558.png)
![3-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2,2-dimethylpropan-1-ol](/img/structure/B8686565.png)
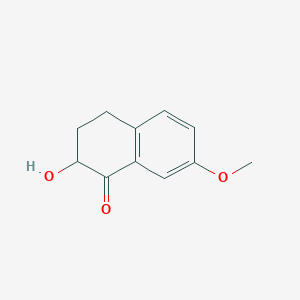
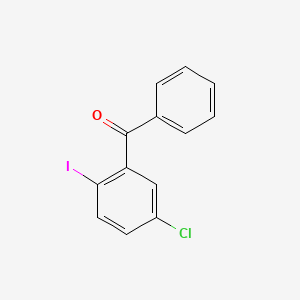
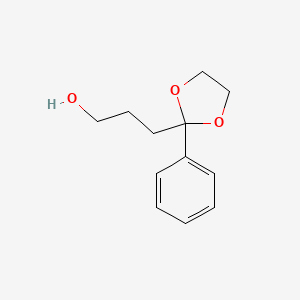
![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)
